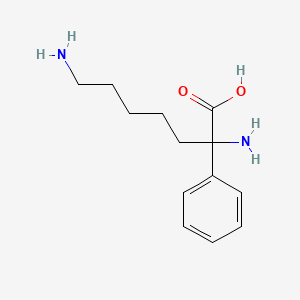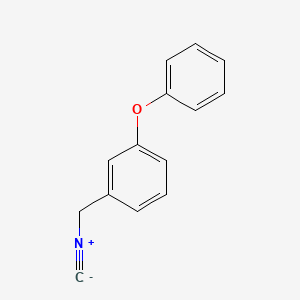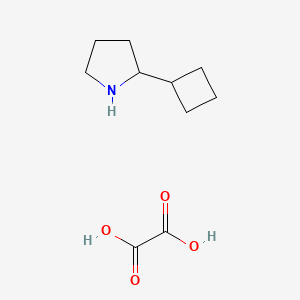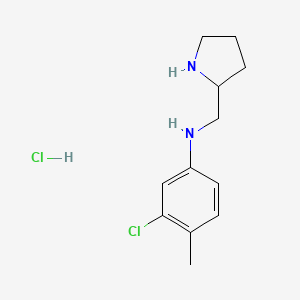![molecular formula C11H13N3OS B1369178 5-[2-(4-Methylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine CAS No. 915921-66-3](/img/structure/B1369178.png)
5-[2-(4-Methylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine
Descripción general
Descripción
5-[2-(4-Methylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine is a compound that has gained significant interest in scientific research due to its potential therapeutic applications. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Properties
5-(4-Chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, a related compound, has been studied for its potential in synthesizing antimicrobial agents. This research involved the synthesis of formazans from a Mannich base derivative of 1,3,4-thiadiazole, showing moderate antimicrobial activity against bacterial and fungal strains (Sah et al., 2014).
Structural and Noncovalent Interaction Analysis
A study on adamantane-1,3,4-thiadiazole hybrid derivatives, which are structurally similar, provided insights into the nature of noncovalent interactions in these compounds. The research involved crystallographic and quantum theory analysis, highlighting the importance of hydrogen bonds and other noncovalent interactions in stabilizing the crystal structures of such derivatives (El-Emam et al., 2020).
Antiproliferative and Antimicrobial Applications
Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine have been synthesized and evaluated for their biological activities. These compounds exhibited DNA protective abilities, antimicrobial activity, and cytotoxicity against cancer cell lines, suggesting their potential in antiproliferative and antimicrobial applications (Gür et al., 2020).
Applications in Surface Active Agents
A reaction involving 5-pentadecyl-1,3,4-thiadiazol-2-amine led to the synthesis of various heterocyclic derivatives, which were subsequently used to produce nonionic surface active agents. These agents were evaluated for antimicrobial and surface activities, indicating potential applications in the development of new surface-active materials (El-Sayed et al., 2015).
Quantum Chemical and Corrosion Inhibition Studies
Thiazole and thiadiazole derivatives, including those similar to 5-[2-(4-Methylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine, have been studied for their corrosion inhibition performances on iron. These studies involved density functional theory calculations and molecular dynamics simulations, offering insights into their effectiveness as corrosion inhibitors (Kaya et al., 2016).
Synthesis and Characterization for Antitumor Activities
Novel 1,3,4-thiadiazole derivatives bearing an amide moiety, structurally related to the compound , were synthesized and evaluated for their antitumor activities. This study highlights the potential of such derivatives in developing new antitumor agents (Almasirad et al., 2016).
Propiedades
IUPAC Name |
5-[2-(4-methylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS/c1-8-2-4-9(5-3-8)15-7-6-10-13-14-11(12)16-10/h2-5H,6-7H2,1H3,(H2,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMBIUXOJDPFNJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCC2=NN=C(S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50589698 | |
| Record name | 5-[2-(4-Methylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50589698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[2-(4-Methylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine | |
CAS RN |
915921-66-3 | |
| Record name | 5-[2-(4-Methylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50589698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



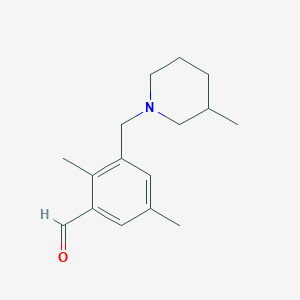
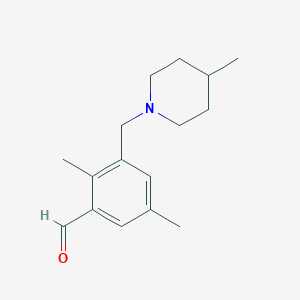
![2-Chloro-N-[1-(4-methoxyphenyl)ethyl]nicotinamide](/img/structure/B1369099.png)
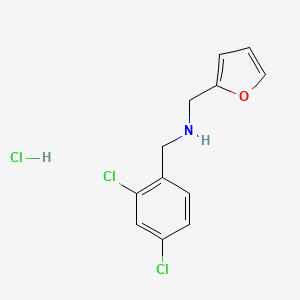
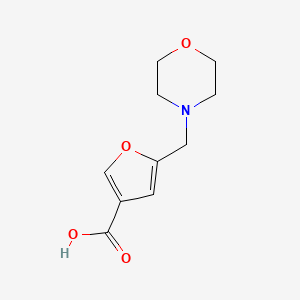
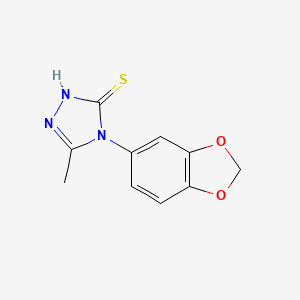
![2-amino-N-(4-methylbenzyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B1369117.png)
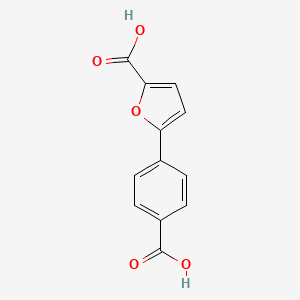
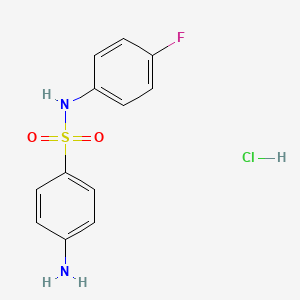
![11,11-Dimethyl-10-(2-methyl-2-propenyl)-9-azatricyclo[6.2.2.0~2,7~]dodeca-2,4,6-triene hydrochloride](/img/structure/B1369124.png)
